molecular formula C13H15BrO2 B1603395 1-(4-Bromophenyl)cyclohexanecarboxylic acid CAS No. 732308-80-4

1-(4-Bromophenyl)cyclohexanecarboxylic acid

Cat. No. B1603395
CAS RN: 732308-80-4
M. Wt: 283.16 g/mol
InChI Key: JJVXUXDLDJORKK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 732308-80-4 . It has a molecular weight of 283.16 .


Molecular Structure Analysis

The molecular formula of 1-(4-Bromophenyl)cyclohexanecarboxylic acid is C13H15BrO2 . The molecular weight is 283.161 Da .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a powder . It is stored at room temperature .

Scientific Research Applications

Pharmacology

1-(4-Bromophenyl)cyclohexanecarboxylic acid: is explored in pharmacology for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its bromine substituent can undergo further chemical transformations, making it a valuable intermediate in the development of new drugs .

Material Science

In material science, this compound serves as a chemical building block for creating novel polymers and materials. Its structural rigidity, imparted by the cyclohexane ring, is beneficial in synthesizing materials with specific mechanical properties .

Biochemistry

Biochemists utilize 1-(4-Bromophenyl)cyclohexanecarboxylic acid in studying enzyme-catalyzed reactions where the compound can act as a substrate or inhibitor, providing insights into enzyme mechanisms .

Environmental Science

This compound is used in environmental science research to develop chemical sensors for detecting pollutants. Its ability to react with various environmental contaminants makes it a candidate for creating sensitive detection systems .

Analytical Chemistry

Analytical chemists employ 1-(4-Bromophenyl)cyclohexanecarboxylic acid as a standard or reagent in chromatography and spectrometry to quantify or identify other substances due to its distinct chemical properties .

Organic Synthesis

It is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is a good leaving group, allowing for substitution reactions that can lead to a wide array of organic products .

Chemical Engineering

In chemical engineering, this compound is studied for its role in process optimization. Its stability under various conditions makes it an excellent candidate for testing in reaction engineering and process scale-up .

Medicinal Chemistry

Medicinal chemists investigate the use of 1-(4-Bromophenyl)cyclohexanecarboxylic acid in drug design. Its structural features are conducive to binding with biological targets, which is crucial in the development of therapeutic agents .

Safety and Hazards

The safety information for 1-(4-Bromophenyl)cyclohexanecarboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-bromophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVXUXDLDJORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588118
Record name 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclohexanecarboxylic acid

CAS RN

732308-80-4
Record name 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was obtained in a manner analogous to that for 1-Phenylcyclohexanecarboxylic acid (1/3) starting with (4-bromophenyl)acetic acid (4d), via tetrahydro-2H-pyran-2-yl 2-(4-bromophenyl)acetate (5d). The crude product 1/9 was chromatographed on silica gel with petroleum ether-dioxane-acetic acid (85:15:2) and petroleum ether-tert-butylmethyl ether-acetic acid (8:2:0.1) as eluents to give 1-(4-bromophenyl)cyclohexanecarboxylic acid (1/9) in 25% yield. 1H NMR (CDCl3, HMDSO) δ: 1.17-1.92 (8H, m); 2.28-2.59 (2H, m); 7.33 (2H, d, J=8.8 Hz); 7.47 (2H, d, J=8.8 Hz); 10.34 (1H, br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydro-2H-pyran-2-yl 2-(4-bromophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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